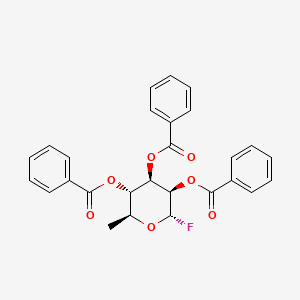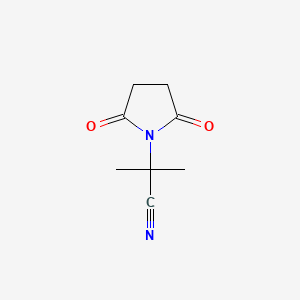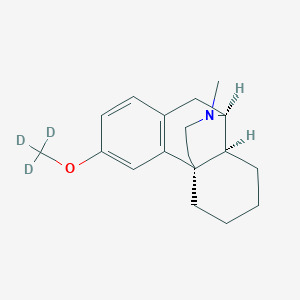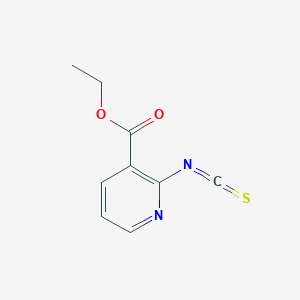
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is characterized by the presence of acetylated cysteine residues protected by acetamidomethyl (Acm) groups, which help in stabilizing the peptide structure and preventing unwanted reactions during synthesis and storage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process, optimizing reaction conditions, and ensuring high purity and yield. Automated peptide synthesizers are commonly used to streamline the process and maintain consistency.
化学反应分析
Types of Reactions
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions, which can introduce new functional groups or alter the peptide’s properties.
科学研究应用
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: has diverse applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials, biosensors, and as a component in various biotechnological applications.
作用机制
The mechanism of action of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets, such as enzymes, receptors, or other proteins, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways.
相似化合物的比较
Similar Compounds
(Boc-Cys-OH)2: A cysteine derivative used in peptide synthesis and as a building block for more complex peptides.
Ac-DL-Cys-OH: Another cysteine-containing peptide with different protecting groups and sequence.
Uniqueness
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: is unique due to its specific sequence and the presence of Acm-protected cysteine residues. This protection enhances the peptide’s stability and prevents unwanted side reactions, making it suitable for various research and industrial applications.
属性
分子式 |
C51H82N16O17S2 |
|---|---|
分子量 |
1255.4 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(acetamidomethylsulfanyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[1-[[3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H82N16O17S2/c1-8-26(4)42(67-50(84)41(25(2)3)66-48(82)37(60-29(7)71)22-86-24-59-28(6)70)49(83)57-19-39(74)61-33(16-30-11-13-31(72)14-12-30)46(80)64-35(20-68)44(78)56-18-38(73)62-34(17-40(75)76)47(81)63-32(10-9-15-55-51(53)54)45(79)65-36(43(52)77)21-85-23-58-27(5)69/h11-14,25-26,32-37,41-42,68,72H,8-10,15-24H2,1-7H3,(H2,52,77)(H,56,78)(H,57,83)(H,58,69)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,81)(H,64,80)(H,65,79)(H,66,82)(H,67,84)(H,75,76)(H4,53,54,55) |
InChI 键 |
PRTDIYYSVLAMOT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSCNC(=O)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CSCNC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)

![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)

![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)





![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
